molecular formula C9H11BrClN B13545351 [2-(2-Bromo-4-chlorophenyl)ethyl](methyl)amine

[2-(2-Bromo-4-chlorophenyl)ethyl](methyl)amine

Cat. No.: B13545351
M. Wt: 248.55 g/mol
InChI Key: DZAOEWFWNUZMBY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)ethylamine: is an organic compound with the molecular formula C9H11BrClN This compound features a phenyl ring substituted with bromine and chlorine atoms, connected to an ethyl chain that terminates in a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene.

    Alkylation: The 2-bromo-4-chlorobenzene undergoes a Friedel-Crafts alkylation with ethylene to form 2-(2-bromo-4-chlorophenyl)ethane.

    Amination: The resulting 2-(2-bromo-4-chlorophenyl)ethane is then subjected to a nucleophilic substitution reaction with methylamine to yield 2-(2-Bromo-4-chlorophenyl)ethylamine.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromo-4-chlorophenyl)ethylamine would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the alkylation and amination steps, as well as advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the phenyl ring.

    Oxidation and Reduction: The ethylamine side chain can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The phenyl ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and the creation of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological receptors, making it a candidate for drug discovery and development.

Industry

In industry, 2-(2-Bromo-4-chlorophenyl)ethylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-chlorophenyl)ethylamine exerts its effects depends on its specific application. In a biological context, it may interact with receptors or enzymes, altering their activity. The presence of halogens can influence its binding affinity and specificity, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)ethylamine
  • 2-(2-Bromo-4-methylphenyl)ethylamine
  • 2-(2-Bromo-4-nitrophenyl)ethylamine

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-chlorophenyl)ethylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence its reactivity and interactions in ways that are distinct from compounds with different substituents.

Conclusion

2-(2-Bromo-4-chlorophenyl)ethylamine is a versatile compound with applications across various fields of science and industry

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-8(11)6-9(7)10/h2-3,6,12H,4-5H2,1H3

InChI Key

DZAOEWFWNUZMBY-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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